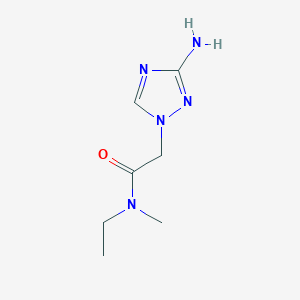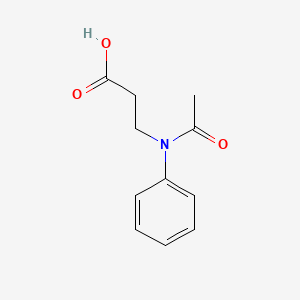
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is a heterocyclic compound that features a 1,2,4-triazole ring with an amino group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide can be achieved through multiple pathways. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For example, aliphatic amines (both primary and secondary) can react via nucleophilic opening of the succinimide ring followed by recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation is often employed to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . This inhibition disrupts metabolic pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13N5O |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C7H13N5O/c1-3-11(2)6(13)4-12-5-9-7(8)10-12/h5H,3-4H2,1-2H3,(H2,8,10) |
Clé InChI |
WUJZINQVZKMZLW-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)CN1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)







